

A Comparative Meta-Analysis of Ecamsule Disodium Sunscreens in Clinical Trials

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Compound of Interest

Compound Name: *Ecamsule disodium*

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This guide provides a comprehensive comparison of sunscreens containing **ecamsule disodium**, a photostable UVA filter, with other sunscreen formulations based on available clinical trial data. The following sections detail the performance of ecamsule-containing products, their experimental protocols, and a visual representation of the clinical trial workflow.

Quantitative Data Summary

The efficacy of ecamsule-containing sunscreens has been evaluated in several clinical trials, primarily focusing on protection against UVA-induced dermatoses and assessing systemic absorption. The tables below summarize the key quantitative findings from these studies.

Metric	Ecamsule Formulation	Comparator Formulation(s)	Results	Study Population
Prevention of Polymorphous Light Eruption (PMLE) - Success Rate	SPF 40 cream with 3% Ecamsule, 2% Avobenzone, 10% Octocrylene, 5% Titanium Dioxide (Tetrad)	SPF 40 cream without Ecamsule (Triad-E)	56% success rate with Tetrad vs. 11% with Triad-E (P<.001) [1][2]	144 adults with a history of PMLE[1][2]
	SPF 40 cream with 3% Ecamsule, 2% Avobenzone, 10% Octocrylene, 5% Titanium Dioxide (Tetrad)	36% success rate with Tetrad vs. 16% with Triad-A (P=.02) [1][2]	144 adults with a history of PMLE[1][2]	
Time to Onset of PMLE	SPF 40 cream with 3% Ecamsule, 2% Avobenzone, 10% Octocrylene, 5% Titanium Dioxide	Formulations with only one UVA filter (Ecamsule or Avobenzone)	PMLE appeared later with the dual-filter sunscreen[1][2]	144 adults with a history of PMLE[1][2]
Global Severity of PMLE Flares	SPF 40 cream with 3% Ecamsule, 2% Avobenzone, 10% Octocrylene, 5% Titanium Dioxide	Formulations with only one UVA filter (Ecamsule or Avobenzone)	Significantly lower with the dual-filter sunscreen (P<.001 and P=.02 vs. single UVA filter formulations)[1][3]	144 adults with a history of PMLE[1][3]

Metric	Ecamsule Formulation	Maximum Plasma Concentration (Mean)	Study Population
Systemic Absorption (Maximal Use Conditions)	Cream with 2% Ecamsule, 2% Avobenzone, 10% Octocrylene	1.5 ng/mL (Day 1)	24 healthy volunteers[4]
Systemic Absorption (Single and Multiple Doses)	Helioblock SX Cream (3% Ecamsule)	< 2 ng/mL	Healthy volunteers[5]
In Vitro Percutaneous Penetration	Helioblock-SX cream (3% Ecamsule)	< 1% of the applied dose penetrated the skin[5]	Human skin in diffusion cells[5]

Experimental Protocols

Prevention of Polymorphous Light Eruption (PMLE)

A double-blind, randomized, controlled, intraindividual, bilateral comparison study was conducted to assess the efficacy of a sunscreen containing ecamsule and avobenzone in preventing PMLE under maximized outdoor conditions.[1][3]

- Participants: 144 adult participants with a history of PMLE.[1][3]
- Study Design: Each participant served as their own control. A sunscreen containing 3% ecamsule, 2% avobenzone, 10% octocrylene, and 5% titanium dioxide (SPF 40) was applied to one side of the body.[1][3] On the other side, a similar formulation was applied, but it was deprived of either ecamsule or avobenzone.[1][3]
- Procedure: Participants were exposed to incremental doses of natural sunlight for up to six days.[1][3]
- Primary Efficacy Assessment: A composite relative success rate was the primary endpoint. Success was defined as either a delayed time to the onset of PMLE or a lower global severity of the PMLE flare on one side of the body compared to the other.[1][3]

- Safety Evaluation: Systemic adverse events were monitored throughout the study.[1]

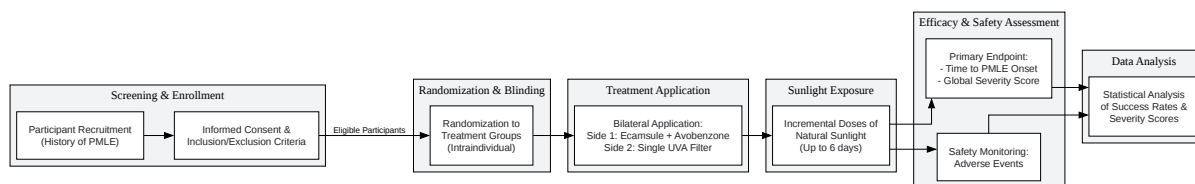
Systemic Absorption Under Maximal Use Conditions

A randomized clinical trial was conducted to determine the systemic exposure of active ingredients in commercially available sunscreens.[4]

- Participants: 24 healthy volunteers.[4][6]
- Study Design: Participants were randomized to one of four commercially available sunscreen products. The ecamsule-containing product was a cream with 2% ecamsule, 2% avobenzone, and 10% octocrylene.[4]
- Procedure: The sunscreen was applied four times a day for four days.[6] Blood samples were collected over seven days to measure the plasma concentrations of the active ingredients.[4]
- Primary Outcome: The primary outcome for the broader study was the maximum plasma concentration of avobenzone, with secondary outcomes including the maximum plasma concentrations of other active ingredients like ecamsule.[4]

Visualizations

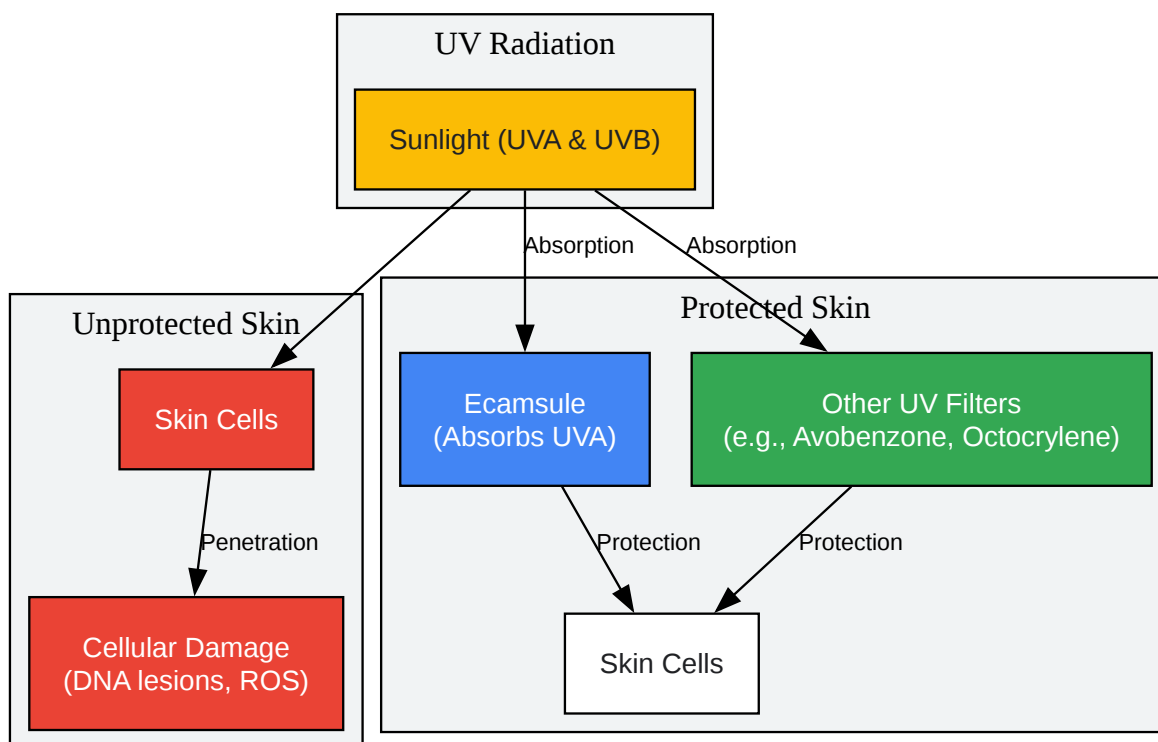
Experimental Workflow for PMLE Clinical Trial



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Caption: Workflow of the double-blind, randomized, controlled trial for PMLE prevention.

Mechanism of Action: UV Radiation and Sunscreen Protection



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Caption: Simplified mechanism of UV protection by ecamsule and other UV filters.

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